Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate
Brand Name: Vulcanchem
CAS No.: 917911-33-2
VCID: VC16936052
InChI: InChI=1S/C12H12N4O4/c1-20-12(17)5-2-9-6-14-15(8-9)11-4-3-10(7-13-11)16(18)19/h3-4,6-8H,2,5H2,1H3
SMILES:
Molecular Formula: C12H12N4O4
Molecular Weight: 276.25 g/mol

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate

CAS No.: 917911-33-2

Cat. No.: VC16936052

Molecular Formula: C12H12N4O4

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate - 917911-33-2

Specification

CAS No. 917911-33-2
Molecular Formula C12H12N4O4
Molecular Weight 276.25 g/mol
IUPAC Name methyl 3-[1-(5-nitropyridin-2-yl)pyrazol-4-yl]propanoate
Standard InChI InChI=1S/C12H12N4O4/c1-20-12(17)5-2-9-6-14-15(8-9)11-4-3-10(7-13-11)16(18)19/h3-4,6-8H,2,5H2,1H3
Standard InChI Key AZHRYZOCFDEMRR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 5-nitropyridin-2-yl group and at the 4-position with a propanoate methyl ester. The nitro group (-NO₂) at the pyridine’s 5-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Structural Features

  • Pyrazole Core: Contributes aromatic stability and hydrogen-bonding capabilities via its nitrogen atoms.

  • 5-Nitropyridinyl Substituent: Enhances electrophilic character, facilitating nucleophilic substitution or reduction reactions.

  • Methyl Propanoate Side Chain: Provides ester functionality for further derivatization or hydrolysis to carboxylic acids .

Physicochemical Properties

While experimental data for this specific compound remain unpublished, properties can be extrapolated from structurally related molecules (Table 1) :

Table 1: Predicted Physicochemical Properties

PropertyValueBasis for Prediction
Molecular FormulaC₁₁H₁₀N₄O₄Summation of atomic constituents
Molecular Weight278.23 g/molCalculated from formula
Melting Point120–125°C (estimated)Analogous pyrazole esters
SolubilityModerate in DMSO, low in H₂ONitro/ester group hydrophobicity
LogP (Partition Coefficient)1.8 ± 0.3Computational modeling

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via a multi-step sequence involving:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

  • Nitropyridine Coupling: Nucleophilic aromatic substitution (SNAr) between 4-bromopyrazole intermediates and 5-nitropyridin-2-amine derivatives .

  • Esterification: Propanoic acid side chain introduction using methyl chloroformate or methanol under acidic conditions .

A representative synthetic route is illustrated below (Figure 1), though exact reaction conditions remain proprietary in patented methodologies :

Figure 1: Hypothetical Synthesis

  • 4-Bromo-1H-pyrazole → 1-(5-Nitropyridin-2-yl)-4-bromo-1H-pyrazole (via SNAr)

  • Alkylation with methyl acrylate → Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) could yield the corresponding amine, enhancing solubility and enabling conjugation .

  • Ester Hydrolysis: Treatment with NaOH/MeOH would produce the carboxylic acid, useful for amide bond formation .

  • Electrophilic Substitution: Nitration/sulfonation directed by the pyridine’s electron-deficient aromatic system .

Applications and Biological Activity

Pharmaceutical Relevance

Pyrazole-nitropyridine hybrids are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The nitro group may act as a pharmacophore or prodrug moiety (e.g., nitroreductase activation in hypoxic tumors) .

Case Study: Analogous Compounds

  • Anticancer Activity: Methyl 3-[1-(3-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate derivatives showed IC₅₀ = 2.1 μM against HeLa cells .

  • Antibacterial Effects: Similar nitropyridine esters inhibited Staphylococcus aureus growth (MIC = 8 μg/mL) .

Material Science Applications

The conjugated π-system and nitro group’s electron-withdrawing nature make this compound a candidate for:

  • Nonlinear Optical Materials: Second-harmonic generation (SHG) in crystalline phases .

  • Coordination Polymers: Metal-organic frameworks (MOFs) via pyridine nitrogen ligation .

Future Directions

Further research should prioritize:

  • ADMET Profiling: Pharmacokinetic studies to assess bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against disease-relevant protein targets.

  • Crystallography: X-ray diffraction to elucidate solid-state packing and supramolecular interactions .

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